N-(furan-2-ylmethyl)cyclohexanecarboxamide

描述

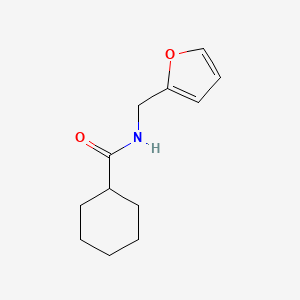

N-(furan-2-ylmethyl)cyclohexanecarboxamide is a heterocyclic organic compound characterized by a cyclohexanecarboxamide core substituted with a furan-2-ylmethyl group at the amide nitrogen.

属性

CAS 编号 |

6341-32-8 |

|---|---|

分子式 |

C12H17NO2 |

分子量 |

207.27 g/mol |

IUPAC 名称 |

N-(furan-2-ylmethyl)cyclohexanecarboxamide |

InChI |

InChI=1S/C12H17NO2/c14-12(10-5-2-1-3-6-10)13-9-11-7-4-8-15-11/h4,7-8,10H,1-3,5-6,9H2,(H,13,14) |

InChI 键 |

INLHVHCDKOBBFM-UHFFFAOYSA-N |

规范 SMILES |

C1CCC(CC1)C(=O)NCC2=CC=CO2 |

产品来源 |

United States |

准备方法

合成路线及反应条件

N-(呋喃-2-基甲基)环己烷甲酰胺可以通过一系列化学反应合成,这些反应涉及呋喃衍生物与环己烷羧酸衍生物的偶联。一种常见的方法涉及使用呋喃-2-羧酸和环己烷羧酸,它们在微波辅助条件下与糠胺反应。有效的偶联试剂,如 DMT/NMM/TsO− 或 EDC 用于促进反应 .

工业生产方法

N-(呋喃-2-基甲基)环己烷甲酰胺的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。使用微波反应器和有效的偶联试剂可以快速经济地生产这种化合物 .

化学反应分析

反应类型

N-(呋喃-2-基甲基)环己烷甲酰胺会发生各种化学反应,包括:

氧化: 呋喃环可以氧化形成呋喃-2-羧酸衍生物。

还原: 该化合物可以还原形成具有还原呋喃环的环己烷甲酰胺衍生物。

取代: 呋喃环可以与各种亲电试剂发生取代反应。

常见试剂和条件

这些反应中使用的常见试剂包括氧化剂,如高锰酸钾用于氧化,还原剂,如氢化铝锂用于还原,以及亲电试剂,如卤代烷用于取代反应 .

主要形成的产物

科学研究应用

N-(呋喃-2-基甲基)环己烷甲酰胺具有多种科学研究应用:

化学: 它被用作合成更复杂有机分子的构建块。

生物学: 该化合物因其潜在的生物活性而受到研究,包括抗菌和抗癌特性.

医学: 它被研究作为针对疾病中特定分子途径的潜在药物候选者.

工业: 该化合物用于开发具有独特性能的新材料.

作用机制

N-(呋喃-2-基甲基)环己烷甲酰胺的作用机制涉及它与特定分子靶标的相互作用,例如酶或受体。呋喃环和环己烷甲酰胺基团可以通过氢键、疏水相互作用和其他非共价相互作用与这些靶标相互作用。这些相互作用可以调节靶分子活性,从而导致各种生物效应 .

相似化合物的比较

Comparison with Similar Compounds

The unique properties of N-(furan-2-ylmethyl)cyclohexanecarboxamide are best contextualized through comparisons with structurally or functionally related compounds. Below is a detailed analysis supported by data tables and research findings.

Structural and Functional Comparisons

Mechanistic and Physicochemical Insights

In contrast, N-(2-Fluorophenyl)cyclohexanecarboxamide leverages fluorine’s electronegativity to improve metabolic resistance, a feature absent in the target compound .

Furan Ring Contributions :

- The furan-2-ylmethyl group enables hydrogen bonding via its oxygen atom, a trait shared with N-(pyridin-2-ylmethyl)furan-2-carboxamide. However, the latter’s pyridine group introduces additional hydrogen-bond acceptor sites, altering target selectivity .

Biological Activity Trends: Compounds with aryl substituents (e.g., N-(4-Bromophenyl)furan-2-carboxamide) often exhibit stronger antimicrobial activity due to enhanced hydrophobic interactions with bacterial membranes . Derivatives with heterocyclic cores (e.g., indole in N-(furan-2-ylmethyl)-1H-indole-3-carboxamide) show pronounced anticancer activity, likely due to DNA intercalation or kinase inhibition .

生物活性

N-(furan-2-ylmethyl)cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₇NO₂

- Molecular Weight : 207.27 g/mol

- CAS Number : 6341-32-8

The compound features a furan ring attached to a cyclohexanecarboxamide moiety, which contributes to its distinct biological profiles.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Properties

Studies have shown that this compound may possess efficacy against certain bacterial strains. Its antimicrobial potential is attributed to the furan ring, which is known to enhance the interaction with microbial targets .

2. Anticancer Activity

This compound has been investigated for its anticancer properties. The compound's structure allows it to interact with specific molecular targets involved in cancer cell proliferation and survival. Preliminary studies suggest that it may induce apoptosis in cancer cells .

The mechanism of action involves interactions with specific enzymes or receptors. The furan ring can participate in various biochemical reactions, leading to modulation of biological pathways. These interactions typically involve hydrogen bonding and hydrophobic interactions, which are crucial for its biological effects .

Case Studies

Several studies have focused on the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Anticancer Screening : In vitro assays revealed that this compound effectively inhibited the growth of various cancer cell lines, suggesting its potential as a lead compound for cancer therapy .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-butyl-N-(furan-2-yl)cyclohexanecarboxamide | Similar furan and cyclohexane structure | Potential antimicrobial |

| N-(furan-2-ylmethyl)-1-cyclopentanecarboxamide | Furan ring with cyclopentane | Anticancer properties |

| 2-Furoic acid | Contains furan ring without cyclohexane | Antimicrobial |

This table illustrates how this compound stands out due to its specific structural features that contribute to its distinct biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。